
2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol
Descripción general
Descripción
2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol (BME-DFPE) is an organic compound that has recently been studied for its potential applications in scientific research and lab experiments. BME-DFPE is a unique compound that has a variety of characteristics that make it a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
Alcohol Derivatives in Environmental and Biochemical Studies
Alcohols and their derivatives have been extensively studied for their roles in various environmental and biochemical contexts. For instance, research on ethanol and its impacts on the environment and as a potential biofuel has been highlighted. Ethanol, as a renewable bio-based resource, presents an interesting case for its oxygenated property, which contributes to reducing particulate emissions in compression-ignition engines (Hansen, Zhang, & Lyne, 2005). This property of ethanol to act as an alternative fuel reflects the broader utility of alcohol derivatives in enhancing environmental sustainability.
Another study focused on the chain elongation process using ethanol as an electron donor in open cultures of microbial consortia. This process is aimed at converting organic biomass or wastes into valuable biochemicals, highlighting the efficiency of anaerobic fermentation in biochemical production (Angenent et al., 2016). This research avenue showcases the potential of alcohols and their derivatives in biotechnological applications, particularly in the production of medium-chain carboxylates like n-caproate and n-caprylate.
Furthermore, the role of alcohol derivatives in medical imaging, specifically in the context of Alzheimer's disease, has been explored. Amyloid imaging ligands used to measure amyloid in vivo in the brain have been developed, with certain ligands showing potential for early detection of Alzheimer's disease (Nordberg, 2007). Although not directly related to 2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol, this application underscores the significance of chemical derivatives in advancing medical diagnostics and treatments.
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-19(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(17)15(18)9-13/h2-9,16,20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMHORNHIYSUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)
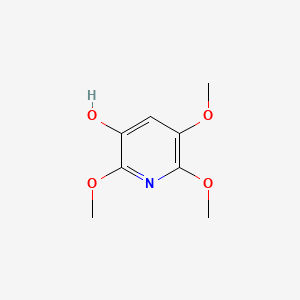
![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)

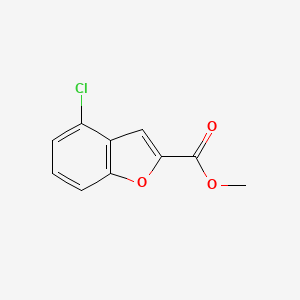
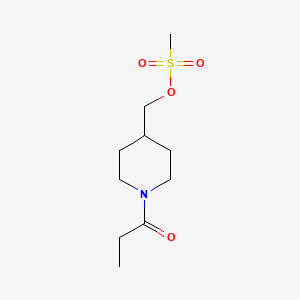
![(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B1469569.png)
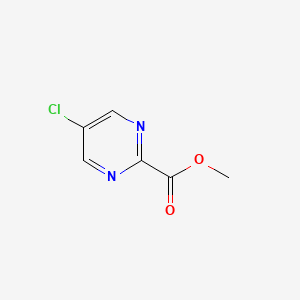
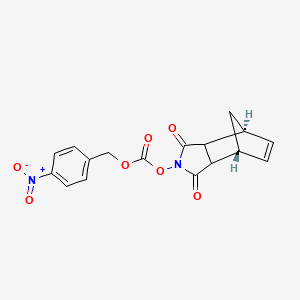


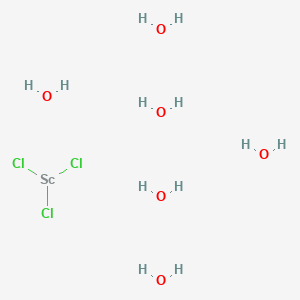
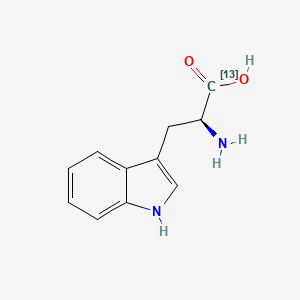
![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)